![molecular formula C21H19N5O3S B2534303 2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 946253-87-8](/img/structure/B2534303.png)
2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H21N5O3S
- Molecular Weight : 435.5 g/mol
- CAS Number : 946330-37-6
The structure features a dihydropyrazolo[1,5-d][1,2,4]triazin core with a methoxyphenyl group and a thioacetamide moiety. This unique arrangement is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect myeloperoxidase (MPO) activity, which is crucial in inflammatory responses .
- Receptor Modulation : Binding to certain receptors can lead to modulation of signaling pathways that are implicated in diseases such as cancer and inflammation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For example:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of the compound can inhibit the proliferation of various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant potency against these cells .
Antimicrobial Activity
The compound shows promise as an antimicrobial agent. Similar compounds have demonstrated effectiveness against bacterial strains and fungi:
Compound | Activity Type | Target Organisms | IC50 Value |
---|---|---|---|
Compound A | Antibacterial | E. coli | 15 μM |
Compound B | Antifungal | C. albicans | 10 μM |
These findings suggest that the thio group in the compound may enhance its interaction with microbial targets.
Case Studies and Research Findings
- Inhibition of Myeloperoxidase : A study highlighted the role of MPO inhibitors in reducing inflammation. The lead compound from this class exhibited robust inhibition of MPO activity in vivo, suggesting therapeutic potential for inflammatory diseases .
- Anticancer Efficacy : A series of synthesized triazole derivatives were evaluated for their anticancer properties. Among them, compounds structurally related to our target showed promising results against various cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .
- Pharmacokinetics : Preliminary pharmacokinetic studies on similar compounds indicate favorable absorption and distribution profiles, making them suitable candidates for further development into therapeutic agents.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-13-3-7-15(8-4-13)22-19(27)12-30-21-24-23-20(28)18-11-17(25-26(18)21)14-5-9-16(29-2)10-6-14/h3-11H,12H2,1-2H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSAKAOZLGWWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.